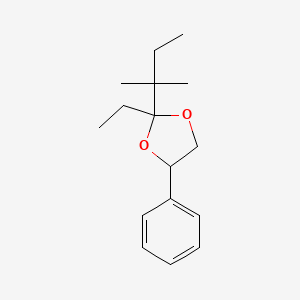
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a complex structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane typically involves the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of high-throughput reactors and automated systems can help achieve consistent product quality and reduce production costs.
化学反应分析
Types of Reactions
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can regenerate the original ketone or aldehyde.
科学研究应用
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, facilitating complex organic syntheses.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane derivatives.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,3-Dioxepane: A seven-membered cyclic acetal.
2-Methyl-2-(2-methylpropyl)-4-phenyl-1,3-dioxolane: A structurally similar compound with a different substituent.
Uniqueness
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic structures makes it particularly valuable as a protecting group in organic synthesis.
属性
CAS 编号 |
62674-02-6 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
2-ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-5-15(3,4)16(6-2)17-12-14(18-16)13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3 |
InChI 键 |
JLILOGIGVBSDQQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)C2=CC=CC=C2)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
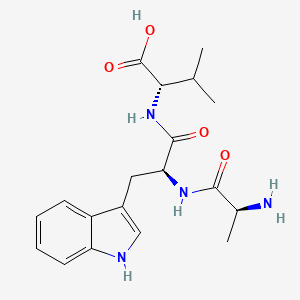
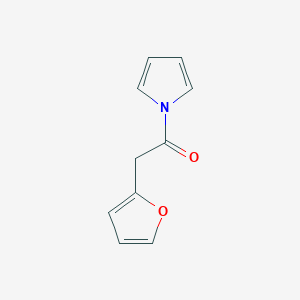


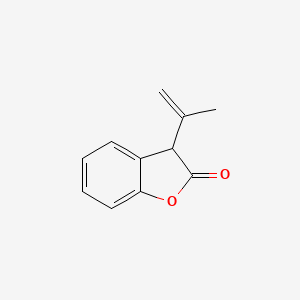
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
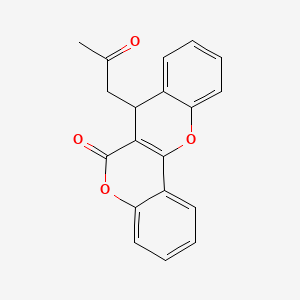
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
